molecular formula C14H13N4O6+ B576376 Hydroxy-[4-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]-oxoazanium CAS No. 1166-13-8

Hydroxy-[4-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]-oxoazanium

Cat. No.: B576376
CAS No.: 1166-13-8
M. Wt: 333.28
InChI Key: CGAPFINNGHHZCX-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy-[4-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]-oxoazanium is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-[4-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]-oxoazanium typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst, such as glacial acetic acid, to form the corresponding hydrazone . The reaction is usually carried out in a solvent like methanol at room temperature, resulting in the formation of an orange precipitate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hydroxy-[4-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]-oxoazanium undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Replacement of the methoxy group with other nucleophiles.

Mechanism of Action

The mechanism of action of Hydroxy-[4-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]-oxoazanium involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Hydroxy-[4-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]-oxoazanium can be compared with similar compounds such as:

Properties

CAS No.

1166-13-8

Molecular Formula

C14H13N4O6+

Molecular Weight

333.28

IUPAC Name

hydroxy-[4-[2-[(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-3-nitrophenyl]-oxoazanium

InChI

InChI=1S/C14H12N4O6/c1-24-14-6-9(2-5-13(14)19)8-15-16-11-4-3-10(17(20)21)7-12(11)18(22)23/h2-8,16H,1H3,(H-,15,19,20,21)/p+1

InChI Key

CGAPFINNGHHZCX-UHFFFAOYSA-O

SMILES

COC1=CC(=CNNC2=C(C=C(C=C2)[N+](=O)O)[N+](=O)[O-])C=CC1=O

Synonyms

4-Hydroxy-3-methoxybenzaldehyde 2,4-dinitrophenyl hydrazone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.